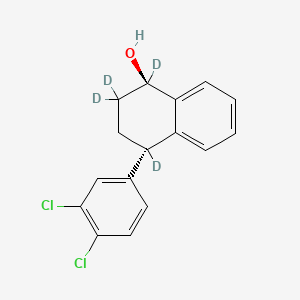
(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A large-scale stereoselective process for the synthesis of a similar compound, “(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride”, has been described . The key steps involve the synthesis of sulfinyl imine from (S)-tetralone and ®-tert-butylsulfinamide, and its stereoselective reduction .
科学的研究の応用
Environmental Pollution and Human Exposure
- Polychlorinated Naphthalenes (PCNs) as Environmental Pollutants : PCNs, which include compounds with structural similarities to the specified molecule, have been identified as environmental pollutants with toxicological similarities to dioxins and PCBs. Human exposure through dietary intake, particularly from aquatic species, has been noted, emphasizing the need for further investigation into dietary exposure and potential health effects (Domingo, 2004).
Toxicology and Genotoxic Potential
- Genotoxic Potential of Naphthalene Derivatives : Studies on 1,4-naphthoquinone, a naphthalene derivative, suggest it does not induce gene mutations in bacteria or mammalian cells in vitro, but shows evidence of clastogenic response in vitro. This indicates a potential area of research into the genotoxicity of naphthalene compounds and their mechanisms of action (Fowler et al., 2018).
Material Science Applications
- Plastic Scintillators and Polymethyl Methacrylate : Research into plastic scintillators based on polymethyl methacrylate has explored the substitution of conventional solvents with naphthalene derivatives for improved scintillation efficiency and stability, highlighting the material science applications of naphthalene compounds (Salimgareeva & Kolesov, 2005).
Biodegradation and Environmental Remediation
- Microbial Biodegradation of Polyaromatic Hydrocarbons : Naphthalene and its derivatives, as polyaromatic hydrocarbons, are subjects of microbial degradation studies, which represent a major mechanism for the ecological recovery of contaminated sites. This research provides insights into the biodegradation pathways and microbial processes involved (Peng et al., 2008).
作用機序
Target of Action
The primary targets of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , and Sodium-dependent noradrenaline transporter . These transporters play a crucial role in the reuptake of neurotransmitters, thus regulating their levels in the synaptic cleft.
Mode of Action
This compound acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission.
Biochemical Pathways
The compound affects the biochemical pathways associated with the neurotransmitters serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, it modulates their signaling pathways and downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by slow absorption and long elimination half-life . The compound is extensively metabolized by oxidation and subsequent phase II conjugations . At 35 days, 90.7% of the dosed radioactivity was recovered in the urine (68.3%) and feces (22.4%) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased availability of serotonin, norepinephrine, and dopamine in the synaptic cleft. This leads to enhanced neurotransmission, which can have various effects depending on the specific neural circuits involved .
特性
IUPAC Name |
(1R,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16+/m0/s1/i8D2,11D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQAUCBRPSENQB-OFOCGERPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC([C@@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



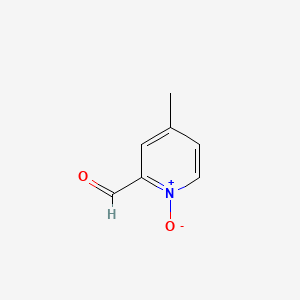
![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)
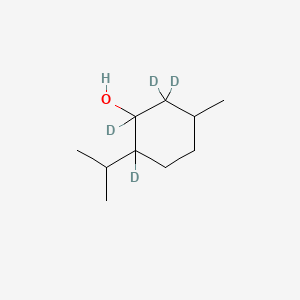
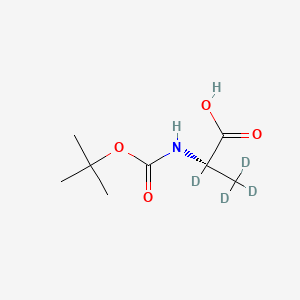
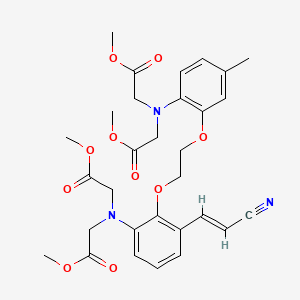
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)
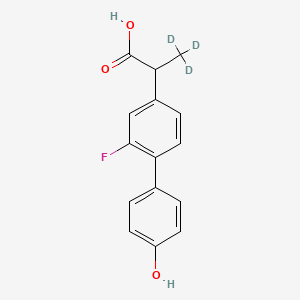

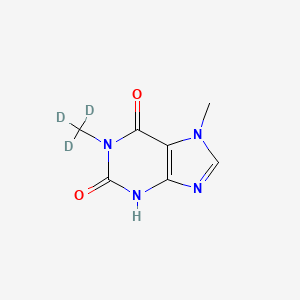

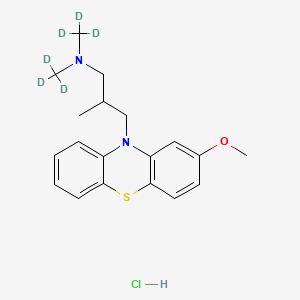
![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)